
N-(2-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, also known as FBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery. FBTA is a triazole-based compound that has shown promising results in preclinical studies, making it a potential candidate for further development.
Wissenschaftliche Forschungsanwendungen
1. Receptor Agonist Activities
N-(2-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide and similar compounds have been studied for their activities as CB1/CB2 receptor agonists. Specifically, carboxamide-type synthetic cannabinoids, including variations of this compound, have demonstrated the potential to activate CB1 and CB2 receptors, illuminating their pharmacological properties and possible applications in forensic cases (Doi et al., 2017).
2. Biological Activities and Structure Analysis
The compound's derivatives have been a subject of considerable interest due to their broad spectrum of applications in medicinal and diagnostic areas. Research focusing on the synthesis, characterization, and exploration of the biological profile of similar compounds has revealed their potential as enzyme inhibitors, which could be beneficial for controlling diseases like Alzheimer's and diabetes. Furthermore, DFT and single crystal XRD analyses of these compounds contribute to understanding the mechanism of drug binding and its mode of action (Saleem et al., 2018).
3. Antifungal Properties
A series of novel benzofuran-1,2,3-triazole hybrids, including derivatives of the compound, have been investigated for their antifungal potential against white-rot and brown-rot fungi. These studies are crucial for the design and development of effective fungicidal preservatives (Abedinifar et al., 2020).
4. Antimicrobial Properties
Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities. The results demonstrated moderate to good activities against tested bacterial and fungal strains, indicating their potential as antimicrobial agents (Jadhav et al., 2017).
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-(2-hydroxy-2-phenylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-15-9-5-4-8-14(15)10-20-18(25)16-11-23(22-21-16)12-17(24)13-6-2-1-3-7-13/h1-9,11,17,24H,10,12H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOVQFOERBEWQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NCC3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

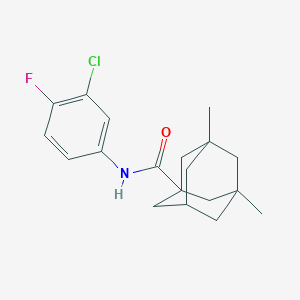
![N-(3-Methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enamide](/img/structure/B2566847.png)
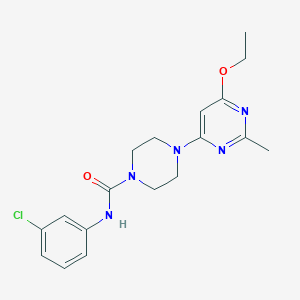
![1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2566849.png)

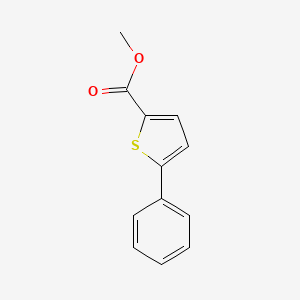
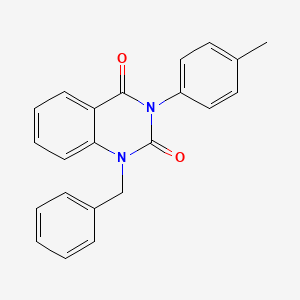
![Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2566854.png)
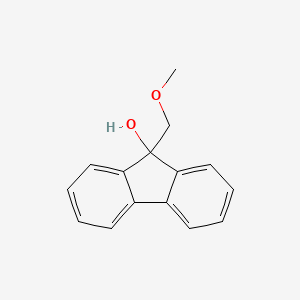
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2566857.png)
![4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B2566858.png)

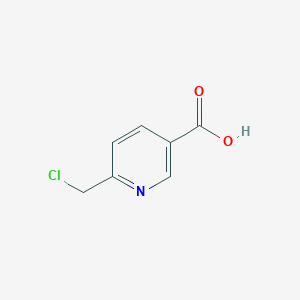
![N-(3-(trifluoromethyl)phenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2566866.png)